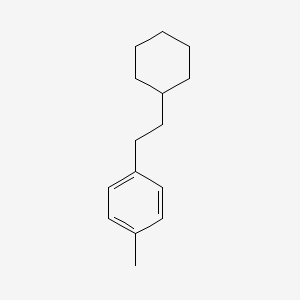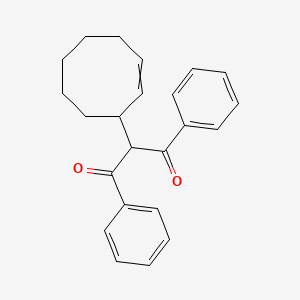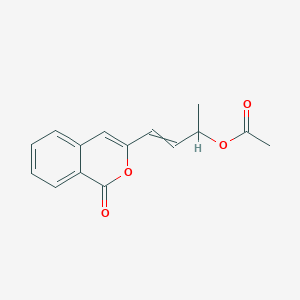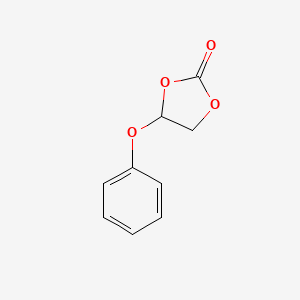
1,3-Dioxolan-2-one, 4-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4-phenoxy- is an organic compound with the molecular formula C9H8O4 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene carbonate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_3\text{H}_4\text{O}_3 \rightarrow \text{C}_9\text{H}_8\text{O}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 1,3-Dioxolan-2-one, 4-phenoxy- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one, 4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-2-one, 4-phenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1,3-dioxolan-2-one: Similar structure but with a phenyl group instead of a phenoxy group.
Ethylene carbonate: A simpler cyclic carbonate without the phenoxy group.
Propylene carbonate: Another cyclic carbonate with a propyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such characteristics are desired.
Eigenschaften
CAS-Nummer |
803729-60-4 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
4-phenoxy-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O4/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
MGQRAZVOQUFLOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)O1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


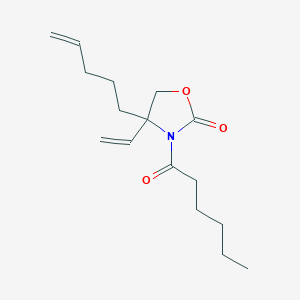
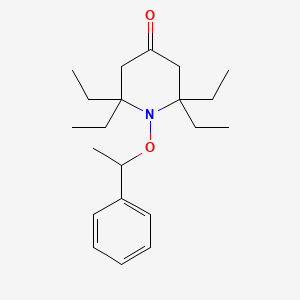
![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
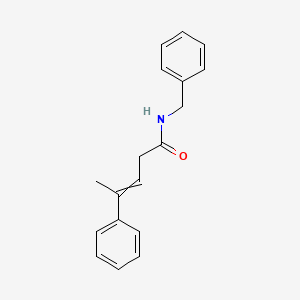
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
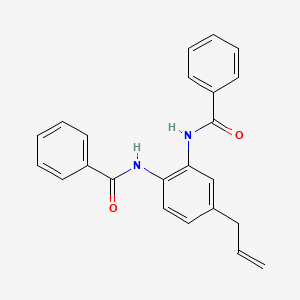
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
